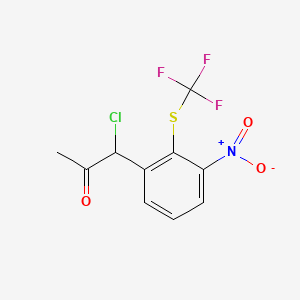

1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H7ClF3NO3S |

|---|---|

Molecular Weight |

313.68 g/mol |

IUPAC Name |

1-chloro-1-[3-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7ClF3NO3S/c1-5(16)8(11)6-3-2-4-7(15(17)18)9(6)19-10(12,13)14/h2-4,8H,1H3 |

InChI Key |

XXWZKTHMAWIXAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)[N+](=O)[O-])SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthetic Strategy

The compound’s structure necessitates sequential introduction of the trifluoromethylthio, nitro, and chloro groups onto a propanone backbone. A widely cited route involves:

- Phenylpropanone backbone formation via condensation of substituted benzaldehydes with nitroethane.

- Trifluoromethylthio group installation using sulfur-based reagents.

- Nitration at the meta position.

- Chlorination of the propanone side chain.

Key intermediates include 1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one, which undergoes chlorination to yield the final product.

Stepwise Synthesis

Formation of 1-(3-Nitro-2-(Trifluoromethylthio)Phenyl)Propan-2-One

Starting material : 3-Trifluoromethylthiobenzaldehyde.

Reaction : Condensation with nitroethane in the presence of n-butylamine as a catalyst at reflux (120–140°C) for 4–6 hours.

Mechanism :

$$

\text{Ar–CHO} + \text{CH}3\text{CH}2\text{NO}2 \xrightarrow{\text{base}} \text{Ar–CH=C(NO}2\text{)CH}3 \xrightarrow{\text{reduction}} \text{Ar–CH}2\text{COCH}_3

$$

Reduction of the nitropropene intermediate (e.g., using Fe/HCl) yields the propanone.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–70% | |

| Purity (HPLC) | >95% | |

| Reaction Time | 4–6 hours |

Nitration of the Aromatic Ring

Reagents : Mixed acid (HNO₃/H₂SO₄) at 0–5°C.

Regioselectivity : Nitration occurs meta to the trifluoromethylthio group due to its strong electron-withdrawing nature.

Challenge : Avoiding over-nitration or decomposition of the trifluoromethylthio group.

Optimized Conditions :

Outcome :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–80% | |

| Isomer Purity | >98% |

Chlorination of the Propanone Side Chain

Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloroethane.

Mechanism : Nucleophilic acyl substitution:

$$

\text{Ar–CO–CH}3 + \text{SOCl}2 \rightarrow \text{Ar–CO–CH}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

Conditions :

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Purity (GC-MS) | >97% |

Alternative Methods and Comparative Analysis

Industrial-Scale Optimization

Solvent and Catalyst Selection

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one has various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like the nitro and trifluoromethylthio groups can influence its reactivity and binding affinity to these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The target compound’s nitro and trifluoromethylthio groups contrast with substituents in analogs:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) and trifluoromethylthio (-SCF₃) groups in the target compound are strong electron-withdrawing groups (EWGs), enhancing the electrophilicity of the ketone group compared to analogs with methoxy (-OCH₃) or methylthio (-SCH₃) groups . This increases susceptibility to nucleophilic attack.

- Hydrazinylidene Derivatives: Compounds with hydrazinylidene groups (e.g., ) exhibit distinct hydrogen-bonding patterns, influencing crystal packing and solubility. For example, 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one forms intermolecular N–H···O hydrogen bonds, stabilizing monoclinic crystal structures .

Crystallographic and Physicochemical Properties

- Crystal Packing : Hydrazinylidene derivatives (e.g., ) exhibit hydrogen-bonded networks (e.g., N–H···O interactions), while the target compound’s packing is likely dominated by halogen (Cl) and nitro group interactions.

- Thermal Stability : The trifluoromethylthio group (-SCF₃) in the target compound may enhance thermal stability compared to methylthio (-SCH₃) analogs due to stronger C–S bonds and fluorine’s inductive effects .

Table 1: Key Comparative Data

Biological Activity

1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one (CAS No. 1806713-35-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with relevant structure-activity relationship (SAR) studies.

The molecular formula for 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one is , with a molecular weight of 313.68 g/mol. The presence of trifluoromethyl and nitro groups in its structure suggests potential interactions with biological targets.

Antibacterial Activity

Research indicates that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antibacterial properties. For instance, a study highlighted the minimum inhibitory concentrations (MICs) against various bacterial strains, showing promising results for derivatives similar to 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one. Specifically, compounds with similar structural features demonstrated MIC values as low as 4.88 µg/mL against Escherichia coli and Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. In vitro studies revealed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like Doxorubicin. For example, compounds structurally related to 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one showed IC50 values ranging from 12.4 μM to 52.1 μM across different cancer cell lines, indicating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl and nitro groups significantly influences the biological activity of related compounds. The electron-withdrawing nature of the trifluoromethyl group enhances lipophilicity and alters the electronic distribution within the molecule, which can improve binding affinity to biological targets .

| Compound | MIC (µg/mL) | IC50 (μM) | Target |

|---|---|---|---|

| Compound 7 | 4.88 | 22.4 | PACA2 (cancer) |

| Compound 8 | - | 44.4 | PACA2 (cancer) |

| Compound 9 | - | 12.4 | HCT116 (cancer) |

Case Studies

- Antibacterial Study : A recent study evaluated various derivatives for their antibacterial efficacy against Bacillus mycoides, revealing that compounds similar to 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one had superior activity compared to traditional antibiotics .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of related compounds on multiple cancer cell lines, demonstrating that those with trifluoromethyl substitutions exhibited enhanced potency, particularly against liver and colon cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 1-chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one, and how is purity ensured?

The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. For example, analogous compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone are synthesized via nucleophilic substitution or condensation under alkaline conditions, using reagents such as 3-chlorobenzaldehyde and trifluoroacetone in ethanol/methanol . Purification methods include recrystallization (e.g., using hexane/ethyl acetate gradients) or distillation, followed by analytical techniques like HPLC or NMR (e.g., H NMR at 250 MHz) to confirm purity >98% .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and F NMR to identify proton environments and trifluoromethylthio groups (e.g., δ 5.73 ppm for fluorinated protons) .

- X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) refine monoclinic crystal systems (space group ) with parameters like Å, Å, and .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 314.77 g/mol for similar derivatives) .

Q. What are the compound’s key reactive sites for further functionalization?

The α-chloro ketone moiety is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). The nitro group at the 3-position and trifluoromethylthio group at the 2-position on the phenyl ring also participate in redox or aromatic substitution reactions .

Advanced Research Questions

Q. How can SHELX software address challenges in refining crystal structures with twinned or high-resolution data?

SHELXL employs robust algorithms for handling twinned data, such as the HKLF5 format for multi-component datasets. For high-resolution structures (<1.0 Å), anisotropic displacement parameters and disorder modeling are optimized using restraints (e.g., SIMU/DELU commands). R-factors <0.04 and data-to-parameter ratios >14:1 ensure reliability .

Q. What mechanistic insights explain the reactivity of the trifluoromethylthio group in cross-coupling reactions?

The electron-withdrawing nature of the -SCF group increases electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings. Computational studies (e.g., DFT) reveal lowered LUMO energy at the nitro-substituted position, directing regioselectivity .

Q. How do solvent and temperature affect enantioselective reduction of the ketone group?

Chiral catalysts (e.g., BINAP-Ru complexes) in polar aprotic solvents (e.g., DCM) at -20°C enhance enantiomeric excess (>90%). Kinetic studies show Arrhenius behavior with activation energies ~50 kJ/mol, validated by HPLC chiral columns .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for structural assignments?

Discrepancies (e.g., NMR vs. X-ray bond lengths) are resolved via:

Q. How can the nitro group be selectively reduced without affecting the trifluoromethylthio moiety?

Catalytic hydrogenation (H, Pd/C) in acetic acid at 50°C selectively reduces nitro to amine while preserving -SCF. Monitoring by TLC (R shift from 0.6 to 0.3 in 9:1 hexane/EtOAc) confirms selectivity .

Methodological Notes

- Crystallography : Use SHELXL-2018 for anisotropic refinement and TWIN/BASF commands for twinned data .

- Chromatography : Optimize flash column gradients (e.g., hexane to 95:5 hexane/EtOAc) for separation of regioisomers .

- Safety : Handle HF.pyr with PTFE equipment due to corrosivity during fluorination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.